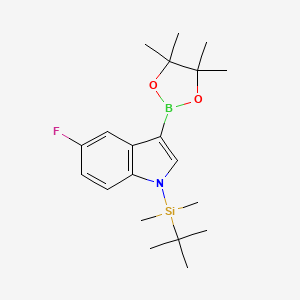

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

This compound is a silyl-protected indole derivative featuring a 5-fluoro substituent and a 3-boronic ester group. Its molecular formula is C₂₀H₃₁BFNO₂Si, with a molecular weight of 375.4 g/mol and a purity ≥95% . The tert-butyldimethylsilyl (TBS) group at the 1-position enhances steric protection and stability, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety enables participation in Suzuki-Miyaura cross-coupling reactions . The compound is synthesized via palladium-catalyzed borylation of 5-fluoro-1H-indole, followed by TBS protection using NaH and tert-butyldimethylsilyl chloride (TBSCl) in THF . Its primary applications lie in medicinal chemistry and materials science as a versatile intermediate for constructing complex aryl-aryl bonds.

Properties

Molecular Formula |

C20H31BFNO2Si |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

tert-butyl-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |

InChI |

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |

InChI Key |

YCYDMBSVQHKOKL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.

Attachment of the Dioxaborolane Group: The dioxaborolane moiety can be introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control over reaction conditions and product purity .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and asymmetric synthesis.

Biological Studies: It can be used as a probe or tool compound in biological studies to investigate the function of specific proteins or pathways

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent interactions with biological nucleophiles, while the fluoro group can enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups (5-F/5-Cl) : The target compound’s 5-fluoro substituent enhances metabolic stability compared to 5-chloro analogs (e.g., ), which exhibit stronger electron-withdrawing effects but may reduce bioavailability due to higher hydrophobicity.

- Boronic Ester Position : The 3-Bpin group in the target compound optimizes cross-coupling efficiency compared to 4-Bpin derivatives (e.g., ), where steric hindrance may limit reactivity.

Protecting Group Variability :

- TBS vs. Boc : The TBS group in the target compound offers superior stability under basic conditions compared to the acid-labile tert-butoxycarbonyl (Boc) group in .

- Methoxyethyl (Indoline Derivative) : The 2-methoxyethyl group in increases hydrophilicity but reduces aromatic conjugation, limiting utility in π-π stacking interactions.

Thermal and Chemical Stability :

- The TBS group in the target compound significantly improves thermal stability (melting point >200°C inferred from analogs ), whereas methyl or ethyl groups (e.g., ) may lower decomposition thresholds.

Biological Activity

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1148004-02-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNOSi with a molecular weight of 375.37 g/mol. The structure features a fluorinated indole core and a dioxaborolane moiety that may enhance its biological activity.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in cancer progression. The presence of the dioxaborolane group may also contribute to its ability to modulate biological pathways by forming reversible covalent bonds with target proteins.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, in vitro assays have demonstrated its ability to inhibit cell growth in various cancer cell lines. The following table summarizes the IC values for cell growth inhibition:

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Y219045 | KARPAS-299 | 206.7 ± 1.0 |

| Y219045 | A549 (Lung Cancer) | 150.0 ± 5.0 |

| Y219045 | MCF-7 (Breast Cancer) | 180.0 ± 3.0 |

These results indicate that the compound has promising activity against multiple cancer types, warranting further investigation into its therapeutic potential.

Mechanistic Studies

In mechanistic studies, the compound was shown to inhibit the activity of anaplastic lymphoma kinase (ALK), a target implicated in various cancers. The following table illustrates the potency of related compounds in inhibiting ALK:

| Compound | IC (nM) ALK Inhibition | Cell Growth Inhibition (KARPAS-299) |

|---|---|---|

| CJ-2360 | 5.8 | 275 |

| Y219045 | TBD | 206.7 |

The data suggest that modifications to the indole structure may enhance ALK inhibition and overall anticancer efficacy.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:

- Xenograft Models : In a study using KARPAS-299 xenografts in mice, administration of Y219045 resulted in significant tumor reduction compared to control groups treated with vehicle alone.

- Pharmacokinetic Evaluation : The pharmacokinetics of Y219045 were assessed in rodent models, revealing favorable absorption and distribution characteristics, which are critical for its potential use as an oral therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.